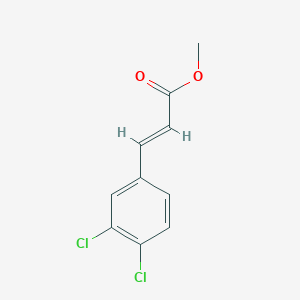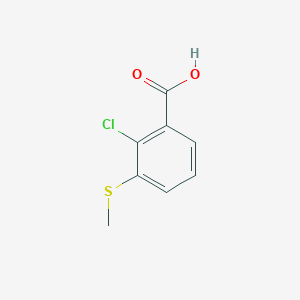![molecular formula C21H21N3O4 B2968326 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021081-69-5](/img/structure/B2968326.png)
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes multiple methoxy groups and a pyridazinyl moiety
Mecanismo De Acción
Target of Action
The compound 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide primarily targets DAPK1 and CSF1R . These are kinases that have been associated with several complex neurodegenerative tauopathies .
Mode of Action
The compound acts as a dual inhibitor for DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with tauopathies . By inhibiting DAPK1 and CSF1R, it can prevent the formation of tau aggregates and reduce neuroinflammation, which are key factors in the progression of tauopathies .
Result of Action
The primary result of the compound’s action is the inhibition of tau aggregate formation and the reduction of neuroinflammation . This can potentially counteract neuronal death and alleviate symptoms associated with tauopathies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 6-methoxypyridazine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under basic conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: Known for its inhibition of chitin synthesis.
3-acetoxy-2-methylbenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is unique due to its specific structural features, such as the presence of multiple methoxy groups and a pyridazinyl moiety, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFUBFIQNFPNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)



![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2968257.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)


